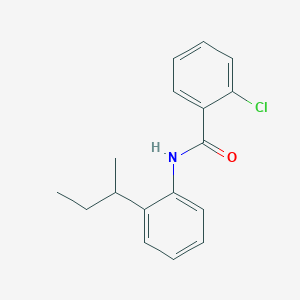

N-(2-sec-butylphenyl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

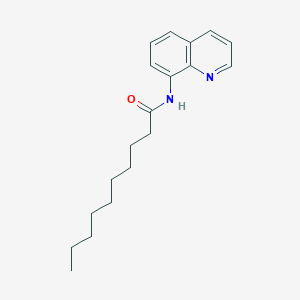

N-(2-sec-butylphenyl)-2-chlorobenzamide, also known as Bupirimate, is a chemical compound that belongs to the class of benzamide fungicides. It is widely used in agriculture as a pesticide to control various fungal diseases in crops such as fruits, vegetables, and cereals. Bupirimate is known for its broad-spectrum activity against a wide range of fungal pathogens, making it an important tool in modern agriculture.

Mechanism of Action

N-(2-sec-butylphenyl)-2-chlorobenzamide exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to the disruption of fungal cell wall synthesis and ultimately, the death of the fungal cell.

Biochemical and Physiological Effects:

N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it may have some adverse effects on non-target organisms such as bees and fish. N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have some effects on the liver and kidney function in rats and may cause skin irritation in humans.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)-2-chlorobenzamide is a useful tool in laboratory experiments as it is effective against a wide range of fungal pathogens and has a broad-spectrum activity. However, it may have some limitations in terms of its toxicity and potential effects on non-target organisms. Researchers should take precautions when working with N-(2-sec-butylphenyl)-2-chlorobenzamide and ensure that it is used only in accordance with safety guidelines.

Future Directions

There are several future directions for research on N-(2-sec-butylphenyl)-2-chlorobenzamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its potential impact on non-target organisms. Another area of research is the study of its mode of action and the identification of new targets for antifungal therapy. Finally, there is a need for more research on the potential effects of N-(2-sec-butylphenyl)-2-chlorobenzamide on human health and the environment to ensure its safe use in agriculture.

Synthesis Methods

N-(2-sec-butylphenyl)-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-sec-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium bicarbonate to obtain the final product, N-(2-sec-butylphenyl)-2-chlorobenzamide. The synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.

Scientific Research Applications

N-(2-sec-butylphenyl)-2-chlorobenzamide has been extensively studied for its antifungal properties and its potential use in agriculture. Several studies have shown that N-(2-sec-butylphenyl)-2-chlorobenzamide is effective against a wide range of fungal pathogens, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. It has been shown to inhibit fungal growth by disrupting cell wall synthesis and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.

properties

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-2-chlorobenzamide |

InChI |

InChI=1S/C17H18ClNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |

InChI Key |

CRYLCYIEJGDLST-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)